molecular formula C8H10O3 B13969138 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 861042-68-4

3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13969138
CAS No.: 861042-68-4
M. Wt: 154.16 g/mol
InChI Key: IXTCYZQNTYLFQN-UHFFFAOYSA-N
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Description

3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane framework with a ketone (oxo) group at the 3-position and a carboxylic acid moiety at the 2-position. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis and drug development. Its synthesis often involves Diels-Alder reactions or Friedel-Crafts acylations, as seen in the preparation of related derivatives like 3-aroyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (Scheme 6 in ). Applications include its role as a precursor for heterocycles (e.g., thiazoles, thiophenes) and anti-infective agents targeting bacterial biofilms.

Properties

IUPAC Name

3-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCYZQNTYLFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665718
Record name 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861042-68-4
Record name 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction Followed by Hydrolysis

This two-step method involves a regioselective Diels-Alder reaction followed by ketal hydrolysis:

Step Reaction Components Conditions Outcome
1 2-Methylfuran + Methyl-3-bromo-propiolate Room temperature, no catalyst Forms methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate with high regioselectivity
2 Hydrolysis of intermediate HCl (concentrated), reflux Cleaves ketal group to yield 3-oxobicyclo[2.2.1]heptane-2-carboxylic acid derivatives

Key Advantages :

  • High regioselectivity in the Diels-Alder step eliminates competing pathways.
  • HCl proves more effective than traditional methods (e.g., BF₃·Et₂O) for hydrolysis.

One-Pot Oxidation Using Potassium Persulfate (OXONE)

This streamlined method synthesizes Corey lactone acid (a derivative) via oxidation of 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid esters:

Step Process Parameters
1 Oxidation OXONE (oxidant), methanol-water solvent, 0–100°C
2 Quenching NaHSO₃ addition to terminate reaction
3 pH Adjustment NaOH (pH 8–12) → HCl (pH 1–6)
4 Purification THF extraction, Na₂SO₄ drying, recrystallization (acetone-petroleum ether)

Experimental Data :

Comparative Analysis of Methods

Parameter Diels-Alder + Hydrolysis OXONE Oxidation
Steps 2 1 (one-pot)
Cost Moderate Low (cheap oxidant)
Yield Not explicitly reported High purity via recrystallization
Complexity Requires strict hydrolysis control Simplified pH-driven workup

Critical Considerations

  • Regioselectivity : The Diels-Alder method’s success hinges on furan’s electron-rich nature directing cycloaddition.
  • Scalability : The OXONE method is industrially viable due to minimal purification steps.
  • Structural Variants : Ester derivatives (e.g., methyl esters) are common intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation can be performed using amines and coupling agents.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of bicyclo[2.2.1]heptane derivatives are highly dependent on substituent groups. Below is a systematic comparison:

Substitution Patterns and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid 3-oxo, 2-carboxylic acid C₈H₁₀O₃ 154.16 Ketone enhances electrophilicity; used in heterocycle synthesis
diexo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid 3-amino, 2-carboxylic acid C₈H₁₃NO₂ 155.19 Amino group enables hydrogen bonding; pharmaceutical applications
PKZ18 (Anti-infective agent) 3-(thiazol-2-ylcarbamoyl), 2-carboxylic acid C₁₉H₂₂N₂O₃S 358.45 Thiazole moiety enhances Gram-positive bacterial inhibition
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid 3,3-dimethyl, 2-methylene C₁₁H₁₆O₂ 180.24 Methyl groups increase hydrophobicity; potential metabolic intermediate
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 3-carbamoyl, 7-oxa C₁₆H₂₅NO₄ 295.37 Carbamoyl group supports enzyme inhibition; oxa bridge modifies solubility

Key Contrasts

  • Steric Effects: Amino and carbamoyl substituents enhance target binding via hydrogen bonding, while methyl/methylene groups prioritize metabolic stability.
  • Bioactivity vs. Toxicity : PKZ18 derivatives show low eukaryotic cytotoxicity at MIC levels, whereas thiophenecarboxylates require careful dosing to avoid off-target effects.

Biological Activity

3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 861042-68-4) is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a carbonyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The molecular formula is C9H10O3C_9H_{10}O_3, and it can be represented as follows:

3 Oxobicyclo 2 2 1 heptane 2 carboxylic acid\text{3 Oxobicyclo 2 2 1 heptane 2 carboxylic acid}

Mechanisms of Biological Activity

Research indicates that 3-oxobicyclo[2.2.1]heptane-2-carboxylic acid exhibits several mechanisms of action:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through the modulation of key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
  • Immunomodulatory Effects : The compound has shown potential in enhancing immune responses, possibly through the activation of Toll-like receptors (TLRs), which play a critical role in the innate immune system.

In Vitro Studies

In vitro evaluations have demonstrated that 3-oxobicyclo[2.2.1]heptane-2-carboxylic acid can induce apoptosis in various cancer cell lines, including colorectal and gastric carcinoma cells. The IC50 values reported for these cell lines are below 1 µM, indicating potent cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colorectal)<1Induction of apoptosis via G2/M arrest
SNU638 (Gastric)<1Suppression of HIF-1α translation

Case Studies

A case study involving the compound's application in cancer therapy highlighted its ability to disrupt hypoxia-inducible factor (HIF)-1 activity, leading to reduced vascular endothelial growth factor (VEGF) levels and subsequent inhibition of angiogenesis. This effect was particularly notable in hypoxic tumor microenvironments where HIF-1 is typically upregulated.

Synthesis and Derivatives

The synthesis of 3-oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves reactions between norcantharidin derivatives and various amines under controlled conditions to yield high-purity products suitable for biological testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodology : Derivatives are synthesized via coupling reactions between bicycloheptane carboxylic acids and substituted amines/arylpiperazines. For example, (±)-endo-exo-bicyclo[2.2.1]heptane-2-carboxylic acid reacts with 3-hydroxyphenylpiperazine under standard amide-forming conditions (e.g., EDC/HOBt or DCC), yielding products with 40–63% efficiency . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Purification via flash chromatography (e.g., heptane/EtOAc gradients) and recrystallization ensures >97% purity .

Q. How can structural confirmation and purity assessment be rigorously performed for bicycloheptane derivatives?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. For example, the methine proton in bicycloheptane derivatives resonates at δ 3.1–3.5 ppm, while carbonyl carbons appear at ~170–175 ppm .
  • LC-MS/HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular ions (e.g., [M+H]+) and purity (>95% by UV detection at 254 nm) .

Q. What safety protocols are essential when handling 3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid and its intermediates?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Spill Management : Collect solid residues using non-sparking tools and dispose via hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How do substituents on the piperazine or aryl moieties influence the biological activity of bicycloheptane derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : 3-Trifluoromethylphenyl substituents enhance binding affinity to target receptors (e.g., 61% yield in (±)-endo-1), likely due to increased lipophilicity and steric complementarity .
  • Steric Effects : Bulky substituents (e.g., 2,4-difluorophenyl) reduce rotational freedom, stabilizing ligand-receptor interactions, as seen in compound (±)-endo-exo-3.11 (58% yield) .
  • Comparative Data : Analog libraries (e.g., 124 derivatives) reveal that 3-alkoxycarbonyl-thiophen-2-ylcarbamoyl derivatives exhibit superior cyclic nucleotide suppression, with minimal stereospecificity .

Q. What mechanistic insights explain the lack of stereospecificity in bicycloheptane-based inhibitors?

  • Hypothesis : The rigid bicyclic framework restricts conformational flexibility, reducing dependence on stereochemistry for target engagement. For instance, both endo and exo isomers of 3-methoxycarbonyl-thiophene derivatives show comparable activity in suppressing intestinal fluid accumulation .
  • Experimental Validation : Molecular docking and molecular dynamics simulations can model interactions with target proteins (e.g., CFTR chloride channels), highlighting conserved binding motifs irrespective of stereochemistry .

Q. How do bicycloheptane derivatives compare to other constrained ring systems (e.g., bicyclo[3.2.1]octane) in membrane transport studies?

  • Key Findings :

  • Enhanced Permeability : Bicyclo[3.2.1]octane-3-carboxylic acids exhibit higher affinity for Na+-independent transport systems (e.g., L-type amino acid transporters) compared to bicyclo[2.2.1]heptane analogues, attributed to additional methylene groups improving hydrophobic interactions .
  • Synthetic Advantages : Bicyclo[3.2.1]octane derivatives avoid isomeric contamination, simplifying optical resolution and enabling homogeneous substrate preparation .

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